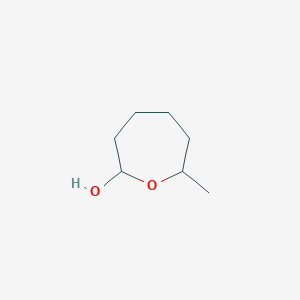

7-Methyloxepan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

111710-97-5 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

7-methyloxepan-2-ol |

InChI |

InChI=1S/C7H14O2/c1-6-4-2-3-5-7(8)9-6/h6-8H,2-5H2,1H3 |

InChI Key |

XQWUVURKGQJCFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC(O1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Methyloxepan 2 Ol

Regioselective and Stereoselective Oxepane (B1206615) Ring Construction

The controlled formation of the oxepane ring, particularly with substituents that introduce chiral centers, requires methods that exhibit high levels of regioselectivity and stereoselectivity.

Intramolecular cyclization represents a direct approach to forming the oxepane ring from an acyclic precursor. An enantioselective cycloetherification of η-hydroxy-α,β-unsaturated ketones can yield seven-membered chiral oxacycles. researchgate.netorganic-chemistry.org This transformation can be achieved using a cation-binding oligoethylene glycol (oligoEG) catalyst with potassium fluoride (B91410) as the base. organic-chemistry.org

Another powerful strategy involves the acetalization–intramolecular allylsilane cyclization. An enantioenriched allylsilane, such as (R)-(E)-7-(dimethylphenylsilyl)undec-5-en-1-ol, can react with various aldehydes to produce enantioenriched trans-2,3-disubstituted oxepanes with high stereoselectivity. rsc.org The trans stereochemistry of the resulting oxepane ring is confirmed by NMR analysis of the coupling constants between the protons at the 2- and 3-positions. rsc.org These methods demonstrate how the stereochemistry of the final cyclic product can be dictated by the chiral information embedded in the acyclic precursor. csic.es

| Method | Precursor Type | Catalyst/Reagent | Key Feature |

| Enantioselective Cycloetherification | η-Hydroxy-α,β-unsaturated ketone | Cation-binding oligoEG catalyst, KF base | Forms chiral oxepanes with high enantiopurity. researchgate.netorganic-chemistry.org |

| Acetalization-Allylsilane Cyclization | Enantioenriched functionalized allylsilane | Aldehydes | Stereoselective formation of trans-2,3-disubstituted oxepanes. rsc.org |

Ring-closing metathesis (RCM) has become a cornerstone for the synthesis of unsaturated seven-membered rings (oxepines), which are readily reduced to the corresponding oxepanes. rsc.orgnih.gov This method typically involves an acyclic diene precursor and a ruthenium-based catalyst, such as those developed by Grubbs and Schrock. rsc.orglibretexts.org The reaction is versatile, allowing for the formation of cyclic alkenes ranging from 5 to 30 members. libretexts.org

For instance, the RCM of acyclic diene ethers using a first-generation Grubbs catalyst can produce oxepine-containing intermediates. pnas.org These can be further diversified; for example, a subsequent cross-metathesis with methyl acrylate (B77674) using a second-generation Grubbs catalyst allows for additional functionalization. nih.govpnas.org The choice of catalyst generation can be crucial; second-generation Grubbs catalysts are often more versatile for these transformations. libretexts.org RCM has been successfully applied to construct the oxepane rings found in complex marine natural products. umicore.commdpi.com

| Catalyst | Precursor | Product | Typical Conditions |

| Grubbs Catalyst (1st Gen) | Acyclic diene ether | Oxepine | 10-20 mol%, CH₂Cl₂, reflux. pnas.org |

| Schrock's Catalyst | Acetonide-protected diene | Acetonide-protected oxepine | 20 mol%. rsc.org |

| Grubbs Catalyst (2nd Gen) | Oxepine and methyl acrylate | Functionalized oxepine (via Cross-Metathesis) | 15 mol%, CH₂Cl₂, reflux. nih.gov |

Ring-expansion methodologies provide a route to oxepanes from more readily available smaller rings, such as tetrahydropyrans (six-membered rings). rsc.org A prominent example is the Tiffeneau-Demjanov rearrangement, which expands cyclic ketones. gla.ac.uk This reaction proceeds by converting a β-amino alcohol to a diazonium salt, which then undergoes a pinacol-type rearrangement to furnish the ring-expanded ketone. gla.ac.ukd-nb.info This method is advantageous as it typically results in a ketone product, avoiding a separate oxidation step. d-nb.info

Another effective method is the Lewis acid-promoted ring expansion of cyclic ketones using (trimethylsilyl)diazomethane (TMSCHN₂). rsc.orggla.ac.uk For example, treatment of a six-membered cyclic ketone with TMSCHN₂ in the presence of a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂) can yield the corresponding seven-membered ketone. gla.ac.ukresearchgate.net The reaction proceeds via an equatorial attack of the diazomethane, with subsequent migration leading preferentially to the trans-seven-membered ketone. researchgate.netacs.org

| Rearrangement | Starting Material | Reagents | Product |

| Tiffeneau-Demjanov | β-Amino alcohol (from cyclic ketone) | NaNO₂, H⁺ | Ring-expanded ketone. gla.ac.ukwikipedia.org |

| Diazomethane Homologation | Cyclic ketone | (trimethylsilyl)diazomethane, Lewis Acid (e.g., BF₃·OEt₂) | Ring-expanded ketone. gla.ac.ukresearchgate.net |

Radical cyclizations offer a powerful means to construct cyclic ethers from acyclic precursors. bepress.comrsc.org Samarium(II) iodide (SmI₂), a potent one-electron reducing agent, is widely used to mediate such transformations. acs.orgwikipedia.org SmI₂-promoted ketyl-olefin cyclizations can be employed to form oxepane rings, often with high stereochemical control. acs.orglodz.pl This methodology has proven effective in the total synthesis of complex natural products containing oxepane moieties. acs.orgrsc.org

Historically, many radical cyclizations relied on organotin reagents like tributyltin hydride (Bu₃SnH). thieme-connect.com However, due to the toxicity of tin compounds, tin-free methods have been developed. nih.govmdpi.com These modern approaches, such as xanthate-mediated radical cyclizations, provide safer and more environmentally benign alternatives for constructing heterocyclic systems. nih.gov Tin-promoted radical cyclizations of allene-β-lactams have been shown to be highly regioselective, yielding bicyclic systems containing a seven-membered ring. acs.org

Lewis acids can effectively promote the cyclization of acyclic precursors to form oxepanes, particularly those with multiple oxygen substituents. odu.edursc.org These reactions often proceed through the formation of an oxonium ion intermediate. gla.ac.uk One strategy involves the tandem oxacyclization of bis-epoxides, which can forge polycyclic ether systems containing oxepane rings. rsc.org

Chelation control is a key principle in many Lewis acid-mediated reactions, allowing for high stereoselectivity. rsc.orgyork.ac.uk By coordinating to multiple heteroatoms in the substrate, the Lewis acid can lock the molecule into a specific conformation, directing the outcome of the cyclization. york.ac.uknih.gov For example, the reductive cyclization of hydroxy ketones using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylsilane can produce trans-fused bicyclic systems containing an oxepane ring with high selectivity. rsc.org

Radical Cyclization Pathways in Oxepane Formation

Precursor-Driven Synthesis of 7-Methyloxepan-2-ol

A direct and efficient route to this compound involves the synthesis and subsequent reduction of its corresponding lactone, 7-methyloxepan-2-one. This precursor-driven approach leverages well-established reactions for a targeted synthesis.

The key precursor, 7-methyloxepan-2-one, can be synthesized via a Baeyer-Villiger oxidation of 2-methylcyclohexanone (B44802). google.comgoogle.com This oxidation reaction inserts an oxygen atom adjacent to the carbonyl group of the cyclic ketone to form the seven-membered lactone. A common and effective oxidant for this transformation is meta-chloroperoxybenzoic acid (mCPBA). google.comgoogle.com The reaction is typically performed in a solvent like dichloromethane (B109758) (DCM) at room temperature. google.com

Once the lactone (7-methyloxepan-2-one) is obtained, it can be selectively reduced to the target lactol (hemiacetal), this compound. This reduction is commonly achieved using a hydride reagent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. rsc.org DIBAL-H is known for its ability to reduce esters and lactones to aldehydes or, in the case of lactones, to the corresponding lactols without over-reduction to the diol.

| Step | Reactant | Reagent(s) | Product | Reaction Type |

| 1 | 2-Methylcyclohexanone | m-Chloroperoxybenzoic acid (mCPBA) | 7-Methyloxepan-2-one | Baeyer-Villiger Oxidation google.comgoogle.com |

| 2 | 7-Methyloxepan-2-one | Diisobutylaluminium hydride (DIBAL-H) | This compound | Lactone Reduction rsc.org |

Reduction of 7-Methyloxepan-2-one and Analogous Lactones

The conversion of 7-methyloxepan-2-one to this compound is a critical step, often achieved through reductive processes. These methods are prized for their efficiency and control over the resulting stereochemistry.

Chemoselective Reductions Utilizing Hydride Reagents (e.g., Diisobutylaluminum Hydride)

The partial reduction of esters or lactones to aldehydes or the corresponding lactols is a key transformation in organic synthesis. masterorganicchemistry.comlibretexts.org Diisobutylaluminum hydride (DIBAL-H) is a powerful and bulky reducing agent particularly useful for this purpose. masterorganicchemistry.comyoutube.com Unlike stronger reducing agents such as lithium aluminum hydride, which would reduce the lactone to a diol, DIBAL-H allows for the isolation of the intermediate lactol (a cyclic hemiacetal) when used in stoichiometric amounts at low temperatures, typically -78 °C. masterorganicchemistry.comlibretexts.orgyoutube.com

The mechanism involves the coordination of the aluminum center of DIBAL-H, a Lewis acid, to the carbonyl oxygen of the lactone. youtube.comyoutube.com This is followed by the intramolecular transfer of a hydride ion to the carbonyl carbon. youtube.com The resulting tetrahedral intermediate is stable at low temperatures. youtube.com Upon aqueous workup, this intermediate is hydrolyzed to yield the desired lactol, this compound. youtube.com The low temperature is crucial to prevent a second reduction of the initially formed aldehyde tautomer, which would lead to the corresponding diol. masterorganicchemistry.comyoutube.com

A study on the low-temperature reduction of a related terpene lactone, (-)-mentholactone, with DIBAL-H in methylene (B1212753) chloride demonstrated the formation of the corresponding lactol, 7 S -isopropyl-4 R -methyloxepan-2 S -ol. vietnamjournal.ru This highlights the utility of DIBAL-H in selectively reducing seven-membered lactones to their respective lactols. vietnamjournal.ru

| Reagent | Substrate | Product | Temperature | Key Feature |

| Diisobutylaluminum hydride (DIBAL-H) | 7-Methyloxepan-2-one | This compound | -78 °C | Partial reduction to lactol |

| Diisobutylaluminum hydride (DIBAL-H) | (-)-Mentholactone | 7 S -isopropyl-4 R -methyloxepan-2 S -ol | -70 °C | Selective formation of lactol |

Biocatalytic Transformations for Oxepan-2-ol Derivatization

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Some sources indicate that 7-methyloxepan-2-one can be biotransformed by bacteria, such as those of the genus Clostridium, to produce this compound. cymitquimica.combiosynth.com This enzymatic reduction is stereospecific, yielding enantiomerically enriched or pure products, which are highly valuable in various fields of chemical synthesis.

While direct biocatalytic reduction of 7-methyloxepan-2-one to this compound is noted, much of the research in biocatalysis for oxepane structures focuses on the preceding step: the Baeyer-Villiger oxidation to form the lactone. cymitquimica.combiosynth.com However, the principle of using enzymes for reduction is well-established, and these transformations often provide access to chiral alcohols that are difficult to obtain through traditional chemical methods.

Transformations from Terpene Lactone Scaffolds

Terpenes and their derivatives represent a rich source of chiral starting materials for the synthesis of complex molecules. Their inherent stereochemistry can be leveraged to produce enantiomerically pure target compounds.

Synthetic Routes from (-)-Mentholactone Derivatives

Research has been conducted on the low-temperature hydride reduction of (-)-mentholactone, a seven-membered terpene lactone. vietnamjournal.ru This work provides a direct analogy for the synthesis of substituted oxepan-2-ols. The reduction of (-)-mentholactone with DIBAL-H at -70°C in methylene chloride selectively yields (-)-mentholactol (7S-isopropyl-4R-methyloxepan-2S-ol). vietnamjournal.ru This demonstrates that complex, substituted oxepan-2-ol structures can be accessed from readily available terpene-derived lactones, preserving the original stereocenters.

Oxidative Rearrangements (e.g., Baeyer-Villiger Reaction) Leading to Oxepanones

The Baeyer-Villiger oxidation is a classic and powerful method for converting cyclic ketones into lactones (oxepanones). thieme-connect.de This reaction involves the oxidation of a ketone with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), or other oxidizing agents, to insert an oxygen atom adjacent to the carbonyl group. thieme-connect.degoogle.comgoogle.com

The synthesis of 7-methyloxepan-2-one, the direct precursor to this compound, is commonly achieved through the Baeyer-Villiger oxidation of 2-methylcyclohexanone. google.comrsc.orgajol.info The regioselectivity of this reaction is generally predictable, with the more substituted carbon atom preferentially migrating, leading to the formation of 7-methyloxepan-2-one as the major product. rsc.org

| Starting Material | Reagent | Product | Reference |

| 2-Methylcyclohexanone | mCPBA | 7-Methyloxepan-2-one | google.com |

| 2-Methylcyclohexanone | Anhydrous tert-butylhydroperoxide (TBHP) | 7-Methyloxepan-2-one | rsc.org |

Furthermore, biocatalytic Baeyer-Villiger oxidations using Baeyer-Villiger monooxygenases (BVMOs) have emerged as highly efficient and enantioselective methods. thieme-connect.dethieme-connect.de For instance, the oxidation of racemic 2-methylcyclohexanone using cyclopentadecanone (B167302) monooxygenase from Pseudomonas sp. results in a highly selective kinetic resolution, yielding enantiopure (S)-7-methyloxepan-2-one. thieme-connect.de Similarly, chemoenzymatic approaches, which combine lipase-catalyzed perhydrolysis with chemical Baeyer-Villiger oxidation, have been developed to produce enantiomerically enriched 6-substituted caprolactones. psu.edu

Stereochemical Control and Chiral Synthesis of 7 Methyloxepan 2 Ol

Enantioselective Synthetic Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For 7-methyloxepan-2-ol, this is typically achieved by creating its chiral lactone precursor, 7-methyloxepan-2-one, in an enantiomerically pure form, which is then reduced to the target hemiacetal (lactol).

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.net A prominent method for the synthesis of chiral oxepanones (the oxidized form of oxepanols) is the asymmetric Baeyer-Villiger (BV) oxidation of a corresponding prochiral or racemic cyclohexanone (B45756). nih.gov This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the ketone to form a lactone.

The control of both regioselectivity (which C-C bond is oxidized) and enantioselectivity is a significant challenge in the BV oxidation of substituted cyclohexanones. nih.gov Research has demonstrated the use of chiral N,N'-dioxide ligands complexed with a scandium(III) Lewis acid to catalyze the enantioselective BV oxidation of racemic 2-arylcyclohexanones. colab.ws While the migratory aptitude typically favors the more substituted carbon, these catalytic systems can override this preference to yield "abnormal" lactones, such as 3-aryloxepan-2-ones, with high enantiomeric excess (ee). colab.ws This principle can be extended to 2-alkylcyclohexanones. By employing a chiral catalyst, the oxidation of 2-methylcyclohexanone (B44802) can be directed to produce a specific enantiomer of 7-methyloxepan-2-one, which serves as a direct precursor to the desired optically active this compound.

Biocatalysis offers a powerful and highly selective alternative to chemical catalysis for obtaining optically active compounds. thieme-connect.de Enzymes, particularly Baeyer-Villiger monooxygenases (BVMOs), are exceptionally effective at catalyzing the oxidation of cyclic ketones with high stereo- and regioselectivity. acs.org A common strategy is the kinetic resolution of a racemic starting material, where one enantiomer is converted by the enzyme at a much faster rate than the other.

The kinetic resolution of racemic 2-methylcyclohexanone using a BVMO provides a direct route to enantiopure (S)-7-methyloxepan-2-one. For instance, Cyclopentadecanone (B167302) monooxygenase (CPDMO) has been used to selectively oxidize the (R)-enantiomer of 2-methylcyclohexanone, leaving the (S)-enantiomer unreacted while producing the enantiopure lactone (S)-7-methyloxepan-2-one. This lactone is a valuable chiral building block that can be readily converted to (S)-7-methyloxepan-2-ol. The high enantioselectivity of this enzymatic process allows for the production of materials with excellent optical purity.

Table 1: Enzyme-Mediated Kinetic Resolution for 7-Methyloxepan-2-one Synthesis Data derived from the Baeyer-Villiger oxidation of racemic 2-methylcyclohexanone.

| Enzyme | Product | Enantiomeric Excess (ee) of Product | Yield of Product | Ref. |

| Cyclopentadecanone monooxygenase (CPDMO) | (S)-7-methyloxepan-2-one | ≥99% | 46% | pnas.org |

Asymmetric Catalysis in Chiral Oxepane (B1206615) Formation

Diastereoselective Pathways to Substituted this compound Isomers

The synthesis of substituted derivatives of this compound, which contain additional stereocenters, requires diastereoselective control. Diastereoselective reactions create a specific stereoisomer from a molecule that already contains a chiral center. These pathways often rely on the influence of an existing stereocenter to direct the formation of a new one.

Strategies for the diastereoselective synthesis of substituted oxepanes include:

Cyclization of Acyclic Precursors: A common approach involves the cyclization of a carefully constructed acyclic precursor that already contains the necessary stereocenters. For example, ring-closing metathesis (RCM) of a diene precursor, synthesized from chiral starting materials like sugars, can produce a substituted oxepine. Subsequent diastereoselective functionalization, such as a hydroboration-oxidation, can then install the hydroxyl group with controlled stereochemistry relative to the existing substituents. rsc.org

Intramolecular Reactions: An intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes can produce highly substituted heterocyclic systems, including pyrans, with excellent diastereoselectivity. organic-chemistry.org This methodology, which creates trans-configured products, can be adapted for the synthesis of substituted oxepane rings.

Halolactonization: The reaction of certain unsaturated carboxylic acids can proceed via a diastereoselective halolactonization to form substituted oxepanones. For instance, the synthesis of (4R,7R)-7-(2-Bromopropan-2-yl)-4-methyloxepan-2-one demonstrates how the stereochemistry of the starting material can direct the formation of a specific diastereomer of the final lactone. The resulting diastereomerically pure lactone can then be reduced to the corresponding substituted this compound derivative.

Chirality Transfer Mechanisms in Cyclic Ether Synthesis

Chirality transfer is the process by which the stereochemical information from a chiral element (such as a substrate's stereocenter, a chiral auxiliary, or a catalyst) is transmitted to the product during a chemical reaction. thieme-connect.denih.gov In the synthesis of chiral cyclic ethers like this compound, this mechanism is fundamental to achieving stereocontrol.

A prime example of chirality transfer is observed in the Baeyer-Villiger oxidation. The reaction is known to proceed with retention of configuration at the migrating carbon center. This means that if one starts with an enantiomerically pure substituted cyclohexanone (e.g., (R)-2-methylcyclohexanone), the chirality of the migrating carbon is perfectly transferred to the resulting lactone. The enzymatic oxidation of enantiomerically enriched 3-alkyl cyclic ketones using cyclopentanone (B42830) monooxygenase (CPMO) has been shown to occur with complete chirality transfer, yielding optically pure lactones. acs.org

This principle is critical for the synthesis of (S)-7-methyloxepan-2-ol from its precursor. When (S)-2-methylcyclohexanone undergoes BV oxidation, the secondary carbon (C2) migrates with its stereochemistry intact, leading exclusively to (S)-7-methyloxepan-2-one. The stereochemical information is thus effectively transferred from the six-membered carbocyclic starting material to the seven-membered heterocyclic product. This robust chirality transfer is a key reason why the Baeyer-Villiger oxidation is a preferred method for accessing enantiopure oxepanones and, by extension, oxepanols.

Reaction Mechanisms and Chemical Reactivity of 7 Methyloxepan 2 Ol

Mechanistic Investigations into 7-Methyloxepan-2-ol Formation

The formation of this compound can be achieved through two primary pathways: the reduction of the corresponding lactone, 7-methyloxepan-2-one, or the intramolecular cyclization of a suitable acyclic precursor.

The transformation of a lactone to a lactol is a reduction process that proceeds through a tetrahedral intermediate. The reaction mechanism and its energy profile can be analyzed using computational methods like Density Functional Theory (DFT). While specific studies on 7-methyloxepan-2-one are not prevalent, analysis of related systems, such as ε-caprolactone and other esters, provides significant insight. capes.gov.br

The reduction typically involves the nucleophilic attack of a hydride reagent on the electrophilic carbonyl carbon of the lactone. This leads to the formation of a high-energy tetrahedral intermediate. For the reduction of esters, this intermediate can then collapse, eliminating the alkoxide. However, in the case of lactone reduction to a lactol, the reaction is controlled to stop at the hemiacetal stage. Reagents like diisobutylaluminium hydride (DIBAL-H) are effective for this partial reduction, often performed at low temperatures to prevent over-reduction to the diol. scribd.comnih.gov

DFT studies on the related hydrolysis of lactones, which involves a similar tetrahedral intermediate, show that the ring size and substituents affect the stability and reaction barriers. For instance, the hydrolysis of δ-valerolactone (a six-membered ring) has a lower Gibbs energy of activation compared to γ-butyrolactone (a five-membered ring), suggesting steric factors within the ring influence reactivity. researchgate.net In the reduction of 7-methyloxepan-2-one, the methyl group at the C7 position would influence the approach of the reducing agent and the stability of the resulting lactol.

Table 1: Common Reagents for Lactone Reduction

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C | Lactol | nih.gov |

| Lithium Triethylborohydride (LTBH) | THF, -78 °C to 0 °C | Lactol or Diol | nih.gov |

| Sodium Borohydride (NaBH₄) | EtOH, 0 °C | Lactol (low yield), Diol | nih.gov |

| Lithium Aluminium Hydride (LiAlH₄) | THF or Ether | Diol | wikipedia.org |

Elucidation of Intramolecular Cyclization Mechanisms

An alternative pathway to this compound is the intramolecular cyclization of a corresponding hydroxy aldehyde, specifically 6-hydroxy-6-methylheptanal. This reaction is a nucleophilic addition where the hydroxyl group attacks the aldehyde's carbonyl carbon. vaia.com

The mechanism proceeds as follows:

The lone pair of electrons on the oxygen of the hydroxyl group acts as a nucleophile.

This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde.

This attack results in the formation of a new carbon-oxygen bond, closing the ring to form a seven-membered oxepane (B1206615) structure.

A proton transfer step, typically involving a solvent molecule, neutralizes the resulting alkoxide to form the hydroxyl group of the lactol.

The formation of a seven-membered ring via a 7-endo cyclization is generally less favored by Baldwin's rules, but in flexible acyclic systems, this cyclization readily occurs. acs.org The equilibrium between the open-chain hydroxy aldehyde and the cyclic lactol can be influenced by factors such as solvent and temperature. vaia.com Lewis acids can be used to catalyze such cyclizations, often proceeding through a tandem hydride transfer/cyclization sequence. organic-chemistry.org For example, the treatment of certain unsaturated aldehydes with BF₃·Et₂O can induce an intramolecular Prins reaction, leading to the formation of cyclic alcohols. beilstein-journals.orgnih.gov

Chemical Transformations of the Hydroxyl Moiety

The hydroxyl group of this compound is a key site for further chemical transformations, behaving similarly to other hemiacetals and secondary alcohols.

Oxidation: The lactol can be readily oxidized back to the parent lactone, 7-methyloxepan-2-one. This transformation can be achieved using various oxidizing agents, including those based on chromium or milder reagents like those employed in Swern or Dess-Martin oxidations. thieme-connect.de

Acetal (B89532) Formation (Etherification): Reaction with an alcohol under acidic conditions leads to the formation of an acetal. The acid protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent loss of water generates an oxocarbenium ion, which is then trapped by an alcohol molecule. Deprotonation yields the stable acetal. A related transformation is the formation of 2-iso-butoxy-7-isopropyl-4-methyloxepane from its corresponding lactol. nais.net.cn

Esterification: The hydroxyl group can be acylated to form esters. This is typically carried out using an acid chloride or anhydride (B1165640) in the presence of a base like pyridine. This reaction converts the hydroxyl group into an ester functionality, altering the chemical properties of the scaffold.

Table 2: Representative Reactions of the Lactol Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Oxidation | PCC, DMP, or TEMPO-based reagents | Lactone |

| Etherification | R'OH, H⁺ catalyst | Acetal (Ether) |

| Esterification | R'COCl or (R'CO)₂O, Pyridine | Ester |

Ring-Opening Processes and Subsequent Reactivity of the Oxepane Ring

The oxepane ring of this compound can undergo ring-opening reactions under both acidic and basic conditions, a process analogous to the cleavage of other cyclic ethers and epoxides. libretexts.org

Under acidic conditions , the ring oxygen is first protonated. This activation facilitates the nucleophilic attack. In the context of the lactol, the protonation can occur at either the hydroxyl oxygen or the ring oxygen. Protonation of the hydroxyl group can lead to the formation of the oxocarbenium ion for acetal formation as described above. Protonation of the ring oxygen, followed by nucleophilic attack, leads to ring cleavage. The regioselectivity of the attack depends on the stability of the potential carbocation-like transition state. For asymmetric ethers, the attack often occurs at the more substituted carbon, following an Sₙ1-like pathway. masterorganicchemistry.comlibretexts.org The resulting product would be a di-functional straight-chain compound.

Under basic conditions , a strong nucleophile can directly attack one of the carbons of the oxepane ring. Due to the principles of Sₙ2 reactions, the attack will preferentially occur at the less sterically hindered carbon atom. masterorganicchemistry.comyoutube.com For this compound, attack would likely occur at the C6 position, leading to the cleavage of the C6-O bond. Ring strain in epoxides significantly facilitates this reaction; while an oxepane ring is less strained, strong nucleophiles or harsh conditions can promote opening. masterorganicchemistry.com

The product of ring-opening is typically a substituted heptane (B126788) derivative. For example, hydrolysis (using water as the nucleophile) would lead to 6-hydroxy-6-methylheptanal in equilibrium with the starting material, or under stronger, irreversible conditions, to other derivatives depending on the nucleophile used.

Functional Group Interconversions on the this compound Scaffold

The this compound structure serves as a versatile intermediate for various functional group interconversions, allowing for the synthesis of more complex molecules. The formation of this lactol from its lactone precursor is often a key step in multi-step synthetic sequences.

For instance, a patented process describes the synthesis of the fragrance chemical 7-ethylnon-7-en-2-ol starting from 7-methyloxepan-2-one. google.comgoogle.com This process involves:

Reduction of 7-methyloxepan-2-one to its lactol form, this compound.

Further reaction of the lactol with a Grignard reagent (ethyl magnesium bromide). This opens the ring and adds an ethyl group, forming a diol (7-ethylnonane-2,7-diol).

Subsequent acid-catalyzed dehydration of the diol to generate the target alkene.

This sequence highlights how the lactol serves as a masked aldehyde, allowing for selective transformations before revealing or further modifying the functionality. Other potential interconversions could involve converting the hydroxyl group to a leaving group (e.g., a tosylate or mesylate), which could then be displaced by various nucleophiles to introduce new functional groups at the C2 position. epo.org

Computational Chemistry and Theoretical Studies of 7 Methyloxepan 2 Ol

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are fundamental tools for investigating the molecular structure and predicting the reactivity of organic compounds. These calculations, based on the principles of quantum mechanics, provide detailed information about electron distribution, molecular geometry, and energy states.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying medium-sized organic molecules due to its favorable balance of accuracy and computational cost. wikipedia.org DFT methods are used to determine the electronic structure of molecules, which in turn allows for the calculation of a wide range of molecular properties. ut.ac.ir

The typical computational workflow begins with a conformational search using a less resource-intensive method, such as molecular mechanics, to generate a wide range of possible conformers. The low-energy conformers identified are then subjected to full geometry optimization using DFT. researchgate.net A functional such as B3LYP or M06-2X combined with a basis set like 6-31+G(d,p) is commonly employed for this purpose. researchgate.net The optimization process finds the minimum energy structure for each conformer. The relative stability of these conformers is determined by comparing their calculated energies, often including zero-point vibrational energy (ZPVE) corrections. mdpi.com From these relative energies, a Boltzmann population analysis can be performed to estimate the statistical prevalence of each conformer at a given temperature. csic.es

Table 1: Hypothetical Relative Energies of Optimized 7-Methyloxepan-2-ol Conformers This table illustrates the typical output of a DFT-based conformational analysis. The values are representative.

| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-1 | 0.00 | 75.3 |

| Conf-2 | 0.85 | 18.1 |

| Conf-3 | 1.50 | 5.2 |

| Conf-4 | 2.50 | 1.4 |

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for explaining chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com For a single molecule like this compound, the HOMO and LUMO energies, as well as their spatial distribution, are crucial indicators of its electronic behavior.

The HOMO represents the orbital most likely to donate electrons in a reaction, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept electrons, highlighting regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant measure of molecular stability and reactivity. journalirjpac.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. journalirjpac.com These parameters are readily calculated using DFT following geometry optimization.

Table 2: Calculated Frontier Orbital Energies for this compound This table shows representative FMO data calculated at a DFT level.

| Parameter | Energy (eV) | Description |

| E(HOMO) | -6.8 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | 1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 8.3 | Indicator of Chemical Reactivity and Stability |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. mdpi.com The Hartree-Fock (HF) method is the simplest form of ab initio calculation. While foundational, HF theory neglects a portion of the electron correlation, which can be critical for accurate predictions.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, are built upon the HF framework to more accurately account for electron correlation. mdpi.com These methods are more computationally demanding than DFT and are often reserved for smaller systems or for refining the energies of structures previously optimized with DFT. mdpi.com For a molecule like this compound, single-point energy calculations using a method like MP2 on DFT-optimized geometries can provide a higher level of accuracy for the relative energies of different conformers. mdpi.com

Density Functional Theory (DFT) Applications

Conformational Analysis and Geometry Optimization

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to aid in the structural elucidation of newly synthesized compounds or to assign signals in complex spectra.

The calculation of NMR chemical shifts is a well-established computational technique that serves as a powerful adjunct to experimental structure determination. researchgate.net For flexible molecules like this compound, theoretical NMR calculations are particularly valuable.

The standard procedure involves first performing a thorough conformational analysis as described in section 5.1.1.1. The NMR shielding tensors for each stable conformer are then calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. imist.ma This calculation is often performed at a DFT level, for instance with the B3LYP functional and a relatively large basis set such as 6-311+G(2d,p), to achieve good accuracy. researchgate.net

The final predicted chemical shifts for the molecule are obtained by averaging the calculated shifts of the individual conformers, weighted by their respective Boltzmann populations. researchgate.netcsic.es These theoretical values for both ¹H and ¹³C nuclei can then be compared to experimental data. A strong correlation between the calculated and observed chemical shifts provides high confidence in the assigned structure and its predominant conformation in solution.

Table 3: Comparison of Hypothetical Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table illustrates how calculated NMR data is compared with experimental values to validate a proposed structure. Experimental values are hypothetical.

| Position | Calculated ¹H | Experimental ¹H | Calculated ¹³C | Experimental ¹³C |

| C2-H | 5.15 | 5.12 | 98.5 | 98.2 |

| C3-H₂ | 1.70, 1.85 | 1.68, 1.83 | 30.1 | 29.8 |

| C4-H₂ | 1.55, 1.65 | 1.53, 1.66 | 24.5 | 24.3 |

| C5-H₂ | 1.60, 1.75 | 1.58, 1.73 | 35.8 | 35.5 |

| C6-H₂ | 1.80, 1.95 | 1.78, 1.93 | 38.2 | 37.9 |

| C7-H | 3.95 | 3.92 | 78.9 | 78.6 |

| C7-CH₃ | 1.25 | 1.23 | 21.7 | 21.5 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Proton (¹H) NMR Chemical Shift Prediction and Analysis

The prediction of ¹H NMR chemical shifts using computational methods is a valuable tool for structure verification and analysis. smu.edu The process typically involves the application of Density Functional Theory (DFT), which has become a standard for reliable calculations of NMR parameters. researchgate.net

The standard methodology begins with a thorough conformational analysis to identify all low-energy structures of this compound. Each of these conformers is then subjected to geometry optimization, often using a functional like M06-2X with a basis set such as 6-31+G(d,p). researchgate.net Following optimization, the magnetic shielding tensors for each nucleus are calculated, commonly employing the Gauge-Including Atomic Orbital (GIAO) method. imist.ma A functional such as B3LYP with a more extensive basis set like 6-311+G(2d,p) is frequently used for the GIAO calculation to enhance accuracy. researchgate.netmdpi.com

The final predicted chemical shifts are obtained by averaging the values from all significant conformers, weighted according to their Boltzmann population distribution at a specific temperature. researchgate.net These calculated shielding values (σ) are then converted to chemical shifts (δ) relative to a reference standard, typically Tetramethylsilane (TMS), using the equation δ = σ_ref - σ_calc. imist.ma

The predicted ¹H NMR spectrum for this compound would show distinct signals for each chemically unique proton. Protons adjacent to the electronegative oxygen atoms (at C2 and C7) are expected to be the most deshielded, appearing further downfield. The methyl group protons would likely be the most shielded, appearing furthest upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: The following values are illustrative, based on established principles of ¹H NMR spectroscopy, as specific computational studies on this molecule are not publicly available.)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H on C2 | 4.90 - 5.10 | Multiplet |

| H on C7 | 3.80 - 4.00 | Multiplet |

| H on -OH | 2.50 - 4.00 | Singlet (broad) |

| H on C3 (axial/eq) | 1.70 - 1.90 | Multiplet |

| H on C6 (axial/eq) | 1.60 - 1.80 | Multiplet |

| H on C4/C5 | 1.40 - 1.60 | Multiplet |

| H on -CH₃ | 1.15 - 1.25 | Doublet |

Carbon-13 (¹³C) NMR Chemical Shift Prediction and Analysis

The computational prediction of ¹³C NMR chemical shifts follows a methodology parallel to that of ¹H NMR prediction. researchgate.net It relies on the same principles of conformational analysis, geometry optimization, and GIAO-DFT calculations to determine the isotropic magnetic shielding for each carbon atom. tsijournals.com The accuracy of these predictions can be very high, often with mean absolute errors of less than 2.2 ppm when compared to experimental data for similar structures. researchgate.net

For this compound, the seven carbon atoms are in distinct chemical environments, which would result in seven unique signals in the ¹³C NMR spectrum. The carbons directly bonded to oxygen, C2 and C7, are expected to have the largest chemical shifts due to the strong deshielding effect of the oxygen atoms. chemguide.co.uk C2, being a hemiacetal carbon, would be particularly deshielded. The methyl carbon (C8) would be the most shielded and appear at the lowest chemical shift value. The remaining methylene (B1212753) carbons (C3, C4, C5, C6) would have intermediate chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following values are illustrative, based on established principles of ¹³C NMR spectroscopy, as specific computational studies on this molecule are not publicly available.)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C2 | 98 - 102 |

| C7 | 75 - 79 |

| C3 | 33 - 37 |

| C6 | 30 - 34 |

| C4 | 28 - 32 |

| C5 | 23 - 27 |

| C8 (-CH₃) | 20 - 24 |

Vibrational (IR, Raman) Frequency Computations

Computational vibrational analysis is a cornerstone of theoretical chemistry, used to predict and interpret Infrared (IR) and Raman spectra. The process begins with finding the optimized equilibrium geometry of the molecule. Subsequently, a harmonic vibrational frequency analysis is performed at the same level of theory. researchgate.net This calculation determines the normal modes of vibration, their corresponding frequencies (wavenumbers), and their intensities for both IR and Raman activity. researchgate.net

For this compound, the most characteristic vibrations would be associated with its functional groups. A prominent, broad absorption band in the IR spectrum is predicted for the O-H stretching vibration, typically found in the 3200-3600 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range. The region between 1000 and 1300 cm⁻¹ would contain complex signals corresponding to C-O stretching vibrations of the alcohol and the cyclic ether structure. Raman spectroscopy would be particularly sensitive to the symmetric vibrations of the carbon skeleton. nih.gov

Table 3: Predicted Principal Vibrational Frequencies for this compound (Note: The following frequency ranges are illustrative, based on typical values for the specified functional groups.)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| C-H Asymmetric/Symmetric Stretch | 2850 - 3000 | Medium-Strong | Strong |

| CH₂ Scissoring | 1440 - 1480 | Medium | Medium |

| C-O Stretch (Alcohol, Ether) | 1050 - 1260 | Strong | Medium-Weak |

| Oxepane (B1206615) Ring Deformations | 800 - 1000 | Medium | Medium |

| O-H Bend | 1330 - 1420 | Medium | Weak |

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is instrumental in elucidating reaction mechanisms and their associated energetics. mdpi.com A relevant reaction involving this compound is its formation via the reduction of its corresponding lactone, 7-methyloxepan-2-one. biosynth.com Theoretical chemistry can map the entire potential energy surface for such a transformation.

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC analysis traces the minimum energy path from the transition state downhill to both the reactant and the product, confirming that the identified TS is indeed the correct one for the reaction under study. This comprehensive modeling provides a detailed, step-by-step picture of the bond-breaking and bond-forming processes, including the flow of electrons and the energetic profile throughout the reaction coordinate.

Advanced Spectroscopic Characterization Techniques for 7 Methyloxepan 2 Ol

Infrared (IR) and Raman Spectroscopy

The IR spectrum of 7-Methyloxepan-2-ol is expected to show characteristic absorption bands for the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. savemyexams.com The presence of C-H stretching vibrations from the methyl and methylene (B1212753) groups would be observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol would typically appear in the 1000-1300 cm⁻¹ region. savemyexams.com The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of peaks corresponding to various bending and stretching vibrations of the carbon skeleton, which is unique to the specific structure of the molecule.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C-H and C-C stretching vibrations of the aliphatic ring structure will be prominent.

A table of expected major vibrational bands for this compound is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch (alcohol) | 3200-3600 (broad) | IR |

| C-H Stretch (alkane) | 2850-2960 | IR, Raman |

| C-O Stretch (secondary alcohol) | ~1050-1150 | IR |

| C-C Stretch | 800-1200 | Raman |

This table is illustrative and based on general principles of vibrational spectroscopy. savemyexams.comebi.ac.uk

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, typically to several decimal places. qorganica.es This allows for the calculation of the elemental formula of the parent ion, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₇H₁₄O₂), the expected exact mass can be calculated and compared to the experimental value to confirm its molecular formula.

The fragmentation pattern observed in the mass spectrum also provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of a water molecule from the molecular ion, cleavage of the oxepane (B1206615) ring, and loss of the methyl group. Analysis of these fragment ions helps to piece together the molecular structure.

A hypothetical table of mass spectrometry data for this compound is presented below.

| Ion | m/z (Nominal) | Possible Formula |

| [M]⁺ | 130 | C₇H₁₄O₂ |

| [M-H₂O]⁺ | 112 | C₇H₁₂O |

| [M-CH₃]⁺ | 115 | C₆H₁₁O₂ |

This table is illustrative and based on general principles of mass spectrometry.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by isolating a specific ion (the precursor or parent ion) and then fragmenting it to observe the resulting product ions. This fragmentation pattern provides a virtual fingerprint of the molecule's structure.

For this compound (molar mass: 130.19 g/mol ), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 131 would be selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart. The analysis of the resulting fragments in the second mass analyzer allows for the elucidation of its fragmentation pathways.

The fragmentation of cyclic alcohols is often initiated by key processes such as dehydration, alpha-cleavage, and complex ring-cleavage reactions. whitman.edulibretexts.orgcreative-proteomics.com

Dehydration (Loss of H₂O): A primary and highly characteristic fragmentation pathway for alcohols is the neutral loss of a water molecule (18 Da). libretexts.org This would result in a prominent fragment ion at m/z 113.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom in the ring is a common pathway for cyclic ethers and alcohols. nsf.gov For this compound, this could lead to ring-opening and subsequent fragmentation.

Loss of Methyl Radical: Cleavage of the bond between the chiral center C7 and the methyl group could occur, though the loss of a methyl radical (15 Da) is generally less frequent than other pathways. whitman.edu

Complex Ring Cleavage: The seven-membered oxepane ring can undergo complex rearrangements and multiple bond cleavages, producing a series of smaller fragment ions. creative-proteomics.com A common fragmentation for cyclic alcohols involves a ring cleavage that results in a characteristic ion at m/z 57. whitman.edu

A hypothetical MS/MS fragmentation profile for protonated this compound is detailed below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Pathway |

|---|---|---|---|

| 131 | 113 | H₂O | Dehydration, loss of the hydroxyl group and a proton. |

| 131 | 85 | C₂H₆O | Ring cleavage and loss of ethanol (B145695) equivalent. |

| 131 | 71 | C₃H₈O | Ring cleavage and subsequent fragmentation. |

| 131 | 57 | C₄H₈O₂ | Complex ring cleavage, characteristic of cyclic alcohols. whitman.edu |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to map the precise positions of atoms in the crystal lattice. This provides unambiguous information on bond lengths, bond angles, and both relative and absolute stereochemistry. nih.govd-nb.info

The primary challenge in applying this technique to this compound would be obtaining a suitable single crystal. d-nb.info Small alcohols are often liquids or low-melting solids, which can make crystallization difficult. researchgate.net If direct crystallization is unsuccessful, two common strategies can be employed:

Derivatization: Converting the alcohol to a solid derivative, such as a benzoate (B1203000) or p-nitrobenzoate ester, often increases crystallinity. cdnsciencepub.com

Co-crystallization: Crystallizing the analyte with a "crystallization chaperone," a larger host molecule that forms a well-ordered crystalline lattice incorporating the target molecule. nih.govd-nb.info

A successful X-ray diffraction analysis would provide precise data on the molecule's solid-state conformation, including the puckering of the seven-membered oxepane ring and the spatial orientation of the methyl and hydroxyl groups.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₄H₁₇BrO₃ (for a p-bromobenzoate derivative) |

| Formula Weight | 313.19 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (a common chiral space group) |

| Unit Cell Dimensions | a = 9.65 Å, b = 9.71 Å, c = 12.23 Å |

| Volume | 1145 ų |

| Density (calculated) | 1.815 g/cm³ |

Note: These parameters are based on typical values for similar chiral organic molecules and their derivatives. iucr.orgmdpi.com

7 Methyloxepan 2 Ol As a Synthetic Intermediate and Derivative Chemistry

Utilization as a Versatile Chiral Building Block in Complex Organic Synthesis

In the realm of complex organic synthesis, the demand for enantiomerically pure starting materials is paramount for the construction of stereochemically complex target molecules. engineering.org.cn Chiral building blocks, often derived from the "chiral pool," are invaluable as they introduce stereocenters at an early stage, simplifying synthetic routes and ensuring the desired stereochemical outcome. rsc.orgsioc-journal.cn 7-Methyloxepan-2-ol, by virtue of its C7 stereocenter, is positioned as a versatile chiral synthon.

While direct applications of this compound are not extensively documented in dedicated studies, the utility of closely related substituted chiral oxepanols is well-established and provides a clear blueprint for its potential. A notable example is the use of (7S)-isopropyl-(4R)-methyloxepan-2S-ol, also known as (-)-mentholactol, derived from the low-temperature reduction of the terpene lactone (-)-mentholactone. vietnamjournal.ru Research has shown that this chiral lactol is a key intermediate in the synthesis of optically active, low-molecular-weight bioregulators, including insect pheromones. vietnamjournal.ru The strategic use of such chiral oxepanol building blocks allows for the stereocontrolled introduction of the oxepane (B1206615) core into larger, more complex molecular architectures. This approach underscores the potential of this compound as a modular building block for accessing diverse and complex chiral molecules. nih.gov

Incorporation into Natural Product Synthesis Efforts

Natural products remain a primary source of inspiration for new therapeutic agents and complex molecular targets for total synthesis. engineering.org.cn The structural complexity and stereochemical diversity of these compounds necessitate efficient and stereoselective synthetic strategies. mdpi.comrsc.org Chiral building blocks containing scaffolds like the oxepane ring are crucial components in the retrosynthetic analysis and subsequent forward synthesis of many natural products. nih.gov

The incorporation of substituted oxepanol derivatives into natural product synthesis is exemplified by the work on (-)-mentholactol. This chiral intermediate has been successfully employed in the synthesis of various biologically active compounds. vietnamjournal.ru The oxepane ring itself is a core structure in a number of marine natural products, such as halioxepine and iriomoteolide-2a, making synthons like this compound attractive starting points for their synthesis. mdpi.com The ability to prepare this compound in an enantiomerically pure form would enable its use in assembling specific fragments of these complex natural targets, leveraging its inherent stereochemistry to control the formation of new stereocenters.

Synthesis of Novel Oxepane Derivatives and Analogues

The synthesis of this compound and its subsequent conversion into novel derivatives highlights its role as a flexible chemical intermediate. The primary route to this compound involves a two-step sequence starting from a readily available cyclic ketone.

Baeyer-Villiger Oxidation: The precursor lactone, 7-methyloxepan-2-one (also known as ε-methyl-ε-caprolactone), is synthesized via the Baeyer-Villiger oxidation of 2-methylcyclohexanone (B44802). google.comgoogle.com This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to insert an oxygen atom adjacent to the carbonyl group, expanding the six-membered ring to a seven-membered lactone.

Lactone Reduction: The resulting 7-methyloxepan-2-one is then reduced to the target lactol, this compound. This transformation can be achieved with high selectivity using hydride-reducing agents under controlled conditions. For instance, the low-temperature reduction of similar seven-membered lactones with diisobutylaluminum hydride (DIBAL-H) has been shown to effectively yield the corresponding lactols. vietnamjournal.ru

Once synthesized, the hydroxyl group of this compound serves as a handle for further functionalization, allowing for the creation of a library of novel oxepane analogues. nih.goveurjchem.compnrjournal.com For example, it can undergo:

Etherification: Reaction with alkyl halides under basic conditions to form ether derivatives.

Esterification: Acylation with acid chlorides or anhydrides to produce esters.

These derivatization strategies are valuable in various fields, including the synthesis of fragrance chemicals, where related oxepane intermediates are used to construct complex aliphatic alcohols with specific olfactory properties. google.comgoogle.com

| Starting Material | Reaction | Reagent | Product | Application/Significance | Reference |

|---|---|---|---|---|---|

| 2-Methylcyclohexanone | Baeyer-Villiger Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | 7-Methyloxepan-2-one | Precursor to this compound and fragrance chemicals. | google.com, google.com |

| (-)-Mentholactone | Low-Temperature Reduction | Diisobutylaluminum hydride (DIBAL-H) | (-)-Mentholactol | Chiral building block for insect pheromone synthesis. | vietnamjournal.ru |

| 7-Methyloxepan-2-one | Biotransformation | Clostridium species | This compound | Demonstrates a biological route to the target compound. | biosynth.com, cymitquimica.com |

Polymerization Applications of Related Oxepane Derivatives

The chemistry of oxepane derivatives extends into polymer science, where both the lactone precursor and the alcohol can play significant roles in creating functional polymeric materials.

Ring-opening polymerization (ROP) is a powerful method for producing biodegradable polyesters from cyclic ester (lactone) monomers. rsc.org The lactone corresponding to this compound, 7-methyloxepan-2-one, is a monomer that can undergo ROP to yield poly(7-methyloxepanone). biosynth.comcymitquimica.comjst.go.jp This polymerization breaks the ester bond of the monomer and forms a linear polyester (B1180765) chain.

The polymerization is typically initiated by a nucleophilic or coordination-insertion mechanism, often employing organometallic catalysts. rsc.org The presence of the methyl group on the polymer backbone influences the material's properties, such as its thermal characteristics (glass transition temperature and melting point) and degradation profile, compared to the unsubstituted poly(ε-caprolactone). The study of the cationic ring-opening polymerization of such substituted caprolactones provides insight into how monomer structure affects polymerizability and the final polymer characteristics. jst.go.jp

| Monomer | Polymerization Type | Key Findings | Resulting Polymer | Reference |

|---|---|---|---|---|

| 7-Methyloxepan-2-one | Ring-Opening Polymerization (ROP) | Can be used as a polymerization initiator for producing polymers with desirable properties. | Poly(7-methyloxepanone) | biosynth.com, cymitquimica.com |

| rac-Lactide | Stereoselective ROP | Rare-earth alkoxide initiators provide heterotactically enriched polymers with controlled molecular weights. | Poly(lactic acid) | rsc.org |

| 6-Methyl-ε-caprolactone | Cationic ROP | Investigation of polymerization behavior provides data on the effect of methyl substitution. | Poly(6-methyl-ε-caprolactone) | jst.go.jp |

The hydroxyl group of this compound provides a reactive site that can be exploited to create or modify polymer architectures. There are two primary strategies for incorporating such derivatives into polymeric systems. mdpi.commdpi.com

Initiation of Polymerization: The alcohol can act as an initiator for the ROP of other cyclic monomers, such as lactide or ε-caprolactone. In this role, the 7-methyloxepanol moiety becomes the terminal end-group of the resulting polymer chain. This approach is a straightforward method to introduce the bulky and functional oxepane ring at the chain end, which can influence the polymer's self-assembly behavior and provides a site for further modification.

Post-Polymerization Modification: This strategy involves first synthesizing a polymer that contains reactive "handles" along its backbone or at its chain ends. nih.gov This pre-formed polymer is then reacted with this compound. For example, a polymer with pendant acyl chloride or isocyanate groups could be functionalized by reacting these groups with the hydroxyl of the oxepanol, covalently grafting the oxepane derivative onto the polymer backbone. This method allows for precise control over the degree of functionalization and the introduction of specific properties to the final material. mdpi.comfrontiersin.org

Both approaches leverage the unique structure of this compound to design advanced polymeric materials with tailored functionalities for a range of applications.

Conclusion and Future Research Directions in 7 Methyloxepan 2 Ol Chemistry

Synthesis and Methodological Advancements

The primary route to 7-methyloxepan-2-ol discussed in the literature is through the reduction of its corresponding lactone, 7-methyloxepan-2-one. This transformation is a critical area for methodological refinement.

Current Synthetic Approaches: The synthesis of the precursor, 7-methyloxepan-2-one, is well-documented, often involving the Baeyer-Villiger oxidation of 2-methylcyclohexanone (B44802). ucl.ac.uk The subsequent reduction to this compound can be achieved through various means, including biotransformation by bacteria such as Clostridium. biosynth.comcymitquimica.com Additionally, low-temperature reduction of similar seven-membered lactones using reagents like diisobutylaluminum hydride (DIBAL-H) has been shown to yield the corresponding lactols, suggesting a viable chemical pathway to this compound. researchgate.netvietnamjournal.ru

Future Research Directions: Future synthetic efforts should focus on the development of stereoselective reduction methods for 7-methyloxepan-2-one. The chirality at both the C2 and C7 positions of this compound implies the existence of four possible stereoisomers. Developing catalytic systems, both chemical and enzymatic, that can selectively produce a single stereoisomer is a significant challenge and a key area for advancement. Investigating a broader range of reducing agents and reaction conditions will be crucial for optimizing yield and selectivity. vietnamjournal.ru Furthermore, exploring direct synthetic routes to this compound that bypass the lactone intermediate could offer greater efficiency.

Frontiers in Computational and Spectroscopic Characterization

Detailed characterization of this compound is essential for understanding its properties and reactivity. While data on its lactone precursor is available, direct spectroscopic and computational studies on the hemiacetal are less common.

Current Characterization Data: Spectroscopic and computational studies have been performed on seven-membered lactones, providing a basis for what to expect with this compound. For instance, NMR chemical shift computations using methods like DFT geometry optimizations (M06-2X/6-31+G(d,p)) and GIAO NMR chemical shift calculations (B3LYP/6-311+G(2d,p)) have been effective in distinguishing between diastereomers of similar lactones. researchgate.net The infrared spectra of related compounds show characteristic carbonyl signals. mdpi.com

Future Research Directions: A primary objective should be the comprehensive spectroscopic characterization of all four stereoisomers of this compound. This includes detailed 1H and 13C NMR analysis, alongside advanced techniques like NOESY to elucidate through-space correlations and confirm stereochemistry. mdpi.com High-resolution mass spectrometry will be vital for confirming the molecular formula. nih.gov

Computational studies will play a pivotal role in complementing experimental data. Future work should involve:

Conformational Analysis: Mapping the potential energy surface to identify the most stable conformations of each stereoisomer.

NMR Prediction: Calculating theoretical NMR chemical shifts and coupling constants to aid in the assignment of experimental spectra. researchgate.net

Vibrational Spectroscopy: Simulating IR and Raman spectra to understand the vibrational modes, particularly those involving the hydroxyl group and the oxepane (B1206615) ring.

Interactive Data Table: Predicted Spectroscopic Data for this compound (Hypothetical)

Emerging Roles in Organic Synthesis and Materials Science

The structural features of this compound, namely its cyclic hemiacetal functionality and chiral centers, suggest its potential as a versatile building block in organic synthesis and as a monomer in materials science.

Potential in Organic Synthesis: The hemiacetal group of this compound can act as a masked aldehyde, which can be revealed under specific conditions for subsequent reactions. Its bifunctional nature (hydroxyl and ether linkages) makes it an attractive precursor for the synthesis of more complex molecules, including natural products and biologically active compounds. researchgate.net The stereocenters offer opportunities for its use in asymmetric synthesis.

Potential in Materials Science: The precursor, 7-methyloxepan-2-one, is recognized as a polymerization initiator. biosynth.comcymitquimica.com By analogy, this compound could potentially be used in ring-opening polymerization to create novel polyesters with pendant methyl groups, influencing the polymer's thermal and mechanical properties. The hydroxyl group also provides a site for further modification of the resulting polymer.

Future Research Directions:

As a Chiral Synthon: Investigating the utility of enantiomerically pure this compound in the synthesis of complex target molecules.

Ring-Opening Polymerization: Exploring the polymerization of this compound under various catalytic conditions to synthesize new biodegradable polymers. The resulting materials could have applications in medicine and sustainable packaging.

Fragrance Chemistry: Given that related aliphatic alcohols are used as fragrance chemicals, exploring the olfactory properties of this compound and its derivatives is a worthwhile endeavor. google.comgoogle.com

Prospective Avenues for Academic Inquiry

The study of this compound is still in its early stages, offering a wide landscape for academic research.

Key Research Questions:

What are the most efficient and stereoselective methods for the synthesis of each of the four stereoisomers of this compound?

How do the different stereoisomers of this compound interact with biological systems? Could they serve as precursors to low-molecular-weight bioregulators? vietnamjournal.ruresearchgate.net

What are the precise conformational preferences of the this compound ring system, and how do they influence its reactivity?

Can this compound be effectively utilized as a monomer to create novel polymers with unique properties? What are the characteristics of these polymers?

What is the full extent of the chemical reactivity of the hemiacetal functionality in this compound?

Addressing these questions will not only expand our fundamental understanding of this specific compound but also contribute to broader advancements in synthetic methodology, stereochemistry, polymer science, and the development of new functional molecules.

Q & A

Q. What strategies should be employed when collaborating on multi-institutional studies involving this compound?

- Methodological Answer : Establish shared data repositories (e.g., Zenodo) with version control. Use consensus protocols for synthesis and characterization to minimize inter-lab variability. Regularly cross-validate results via blinded sample exchanges. Acknowledge all contributors and funding sources in publications, following journal-specific guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.